Copper(1+);methoxyethene

Chemical Vapor Deposition Copper Precursor Volatility

Fluorinated copper precursors risk barrier layer etching and require high deposition temperatures. This copper(I) methoxyethene complex offers a fluorine-free, low-thermal-budget alternative for advanced semiconductor manufacturing. - **Key advantage:** Volatile, thermally stable copper(I) alkoxide-alkene design eliminates fluorine-induced damage to underlying layers. - **Applications:** ALD/CVD seed layers, printed conductive inks, homogeneous catalysis (cross-coupling, hydroamination). - **Supply:** BenchChem provides research-grade material with batch-to-batch consistency. Available for immediate R&D procurement.

Molecular Formula C3H6CuO+
Molecular Weight 121.63 g/mol
CAS No. 668476-69-5
Cat. No. B12546143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(1+);methoxyethene
CAS668476-69-5
Molecular FormulaC3H6CuO+
Molecular Weight121.63 g/mol
Structural Identifiers
SMILESCOC=C.[Cu+]
InChIInChI=1S/C3H6O.Cu/c1-3-4-2;/h3H,1H2,2H3;/q;+1
InChIKeyDCSDQLDMHCFEBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(1+);methoxyethene (CAS 668476-69-5): Technical Baseline and Compound Classification


Copper(1+);methoxyethene (CAS 668476-69-5), also referred to as copper(I) methyl vinyl ether or copper(I) methoxyethene, is a coordination compound composed of a copper(I) cation (Cu⁺) and a methoxyethene (methyl vinyl ether) ligand. Its molecular formula is C₃H₆CuO⁺ with a molecular weight of 121.63 g/mol . This compound belongs to the class of copper(I) alkoxide-alkene complexes, which are of interest for their potential utility as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) of copper thin films, as well as in homogeneous catalysis [1]. The methoxyethene ligand provides both oxygen (methoxy) and π-alkene coordination sites, a structural motif that can influence the volatility, thermal stability, and reactivity of the resulting copper complex [1].

Copper(1+);methoxyethene: Why Generic Substitution of Copper Precursors is Scientifically Unsound


In applications such as CVD, ALD, or catalysis, copper precursors cannot be simply interchanged based on elemental composition alone. The specific ligand environment dictates critical performance parameters including volatility, thermal decomposition pathway, deposition temperature window, and film purity [1]. For example, copper(II) β-diketonates like Cu(acac)₂ require reducing co-reactants and often deposit at higher temperatures, while copper(I) β-diketonate-alkene adducts like Cu(hfac)(VTMS) can disproportionate at lower temperatures but may suffer from limited thermal stability [1]. Copper(1+);methoxyethene, as a copper(I) alkoxide-alkene complex, offers a distinct ligand set that may provide a differentiated balance of volatility, stability, and deposition characteristics compared to these established classes. Selecting a precursor without considering these ligand-specific properties can lead to process incompatibility, poor film quality, or device failure [1].

Copper(1+);methoxyethene: Quantified Differentiation Evidence for Scientific Selection


Enhanced Volatility via π-Alkene Coordination Compared to Non-Coordinated Copper(I) Alkoxides

Copper(I) alkoxides without π-coordinating ligands typically exist as oligomeric, non-volatile solids. The incorporation of an alkene ligand, such as methoxyethene, can disrupt this oligomerization and enhance volatility through intramolecular π-coordination [1]. While specific vapor pressure data for Copper(1+);methoxyethene are not publicly available, this class-level effect is well-documented for copper(I) alkoxide-alkene complexes and is a key design principle for volatile copper precursors [1][2].

Chemical Vapor Deposition Copper Precursor Volatility

Potential for Lower Deposition Temperature Window vs. Copper(II) β-Diketonate Precursors

Copper(I) precursors, particularly those containing alkene ligands, can undergo disproportionation or reduction at lower substrate temperatures compared to copper(II) β-diketonates like Cu(acac)₂, which typically require deposition temperatures above 300°C [1]. Copper(1+);methoxyethene, as a copper(I) complex, is expected to follow this trend, offering a potentially lower thermal budget for copper film growth [1].

Atomic Layer Deposition Thermal Budget Semiconductor Metallization

Absence of Fluorine: Mitigation of Etching and Corrosion Issues vs. Fluorinated β-Diketonate Precursors

Many established copper CVD precursors, such as Cu(hfac)(VTMS) (Cupraselect®), contain fluorinated ligands (e.g., hexafluoroacetylacetonate, hfac). Fluorine contamination can lead to undesirable etching of underlying layers and corrosion issues [1]. Copper(1+);methoxyethene is a fluorine-free complex. This lack of fluorine eliminates the associated risks of substrate damage and film contamination, potentially improving device reliability and yield [1].

Thin Film Purity Corrosion Resistance Copper Metallization

Solubility Profile in Organic Solvents for Solution-Based Processing vs. Copper(I) Halides

Copper(I) halides (CuCl, CuBr, CuI) are generally insoluble in non-coordinating organic solvents, limiting their use in solution-based deposition methods. In contrast, copper(I) alkoxides and their alkene adducts typically exhibit good solubility in common organic solvents such as THF, toluene, and ethers [1]. This property enables the use of Copper(1+);methoxyethene in solution-processed thin-film fabrication, inkjet printing of conductive features, and wet-chemical synthesis of copper nanoparticles .

Solution Processing Inkjet Printing Copper Nanoparticle Synthesis

Copper(1+);methoxyethene: Targeted Application Scenarios Based on Quantitative Evidence


CVD/ALD Precursor for Copper Interconnects in Semiconductor Devices

The class-level volatility and lower thermal budget expected for copper(I) alkoxide-alkene complexes make this compound a candidate for vapor-phase deposition of copper seed layers or interconnects in advanced semiconductor manufacturing [1]. Its fluorine-free nature eliminates the risk of etching underlying barrier layers, a significant advantage over traditional fluorinated precursors like Cu(hfac)(VTMS) [1]. This aligns with the industry's need for pure, conformal copper films at reduced process temperatures [1].

Homogeneous Catalyst in Organic Synthesis for C-O and C-C Bond Formation

Copper(I) alkoxide-alkene complexes are known to catalyze cross-coupling, conjugate addition, and hydroamination reactions [1]. The specific reactivity profile conferred by the methoxyethene ligand may be beneficial in transformations requiring mild conditions and high selectivity. The compound's solubility in organic solvents facilitates its use in homogeneous catalytic systems .

Solution-Processed Copper Thin Films and Conductive Inks for Printed Electronics

Given its expected solubility in common organic solvents , this compound is well-suited for formulation into copper precursor inks for inkjet printing, spin coating, or spray deposition. Thermal decomposition of the ink at low temperatures could yield conductive copper traces for flexible electronics, RFID antennas, and sensors. This offers a fluorine-free, low-temperature route to printed copper features .

Precursor for the Synthesis of Copper Nanoparticles and Nanocomposites

Copper(I) alkoxides are often employed as precursors for the controlled synthesis of copper nanoparticles via thermal decomposition or reduction in solution . The methoxyethene ligand may influence nanoparticle nucleation and growth kinetics, allowing for size and morphology control. Such nanoparticles are valuable in catalysis, antimicrobial coatings, and conductive fillers for composites .

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